Lisofylline

Phosphatidic Acid LPAAT Inhibition Sepsis

Researchers dissecting the LPAAT/phosphatidic acid (PA) signaling axis in sepsis, acute lung injury, or type 1 diabetes need a selective tool that avoids false negatives from weak target engagement. Pentoxifylline cannot substitute. • LPAAT IC50 = 0.6 μM; >800-fold greater potency than pentoxifylline in suppressing PA formation • Validated active (R)-enantiomer (CAS 100324-81-0); the (S)-form is inactive • Unique in vivo protection in endotoxic shock, independent of TNF-α suppression • Inhibits pro-inflammatory monokines (TNF-α, IL-1β, IL-6) while sparing IL-1ra & IL-8 • Phase 3-investigated scaffold for organ transplant rejection; essential for mechanistic studies

Molecular Formula C13H20N4O3
Molecular Weight 280.32 g/mol
CAS No. 100324-81-0
Cat. No. B023853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLisofylline
CAS100324-81-0
Synonyms1-(5'-hydroxyhexyl)-3,7-dimethylxanthine
1-(5R-hydroxyhexyl)-3,7-dimethylxanthine
3,7-dimethyl-1-(5-hydroxyhexyl)xanthine
A-802710
BL 194
CT-1501R
lisofylline
Molecular FormulaC13H20N4O3
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
InChIInChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m1/s1
InChIKeyNSMXQKNUPPXBRG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Lisofylline: Phosphatidic Acid Generation Inhibitor


Lisofylline (LSF), also designated CT-1501R, is a chiral synthetic methylxanthine derivative and the (R)-enantiomer of a primary active metabolite of pentoxifylline [1]. It is chemically defined as 1-(5R-hydroxyhexyl)-3,7-dimethylxanthine [2]. Unlike its parent compound, LSF is a potent and selective inhibitor of lysophosphatidic acid acyltransferase (LPAAT), an enzyme critical for generating phosphatidic acid (PA) species involved in inflammatory cell signaling [3]. This mechanism underpins its anti-inflammatory and immunomodulatory properties, distinguishing it from broader-spectrum phosphodiesterase inhibitors. The compound has been investigated extensively in preclinical models for sepsis, type 1 diabetes, and acute lung injury and has advanced to Phase 3 clinical trials for organ transplant rejection [4].

Lisofylline: Why Substitution Fails


Scientific and industrial users cannot assume functional equivalence between lisofylline and closely related xanthine derivatives, particularly its prodrug pentoxifylline. While pentoxifylline is an approved hemorheologic agent, it is an inefficient prodrug for delivering the active (R)-lisofylline in humans [1]. Critically, lisofylline exhibits >800-fold greater potency in inhibiting the specific lipid signaling pathway central to its anti-inflammatory action [2]. Furthermore, lisofylline demonstrates a unique in vivo protective effect in endotoxic shock that is not observed with pentoxifylline, independent of TNF-alpha suppression [2]. Substitution without consideration of these specific mechanistic and pharmacokinetic differences would invalidate experimental outcomes and lead to incorrect conclusions in research applications.

Lisofylline: Quantitative Evidence vs. Key Comparators


Phosphatidic Acid Inhibition vs. Pentoxifylline

Lisofylline demonstrates a dramatic increase in potency compared to its parent compound, pentoxifylline, in inhibiting the formation of phosphatidic acid (PA), a key lipid second messenger in inflammatory cascades. In murine P388 monocytic leukemia cells stimulated with lipopolysaccharide (LPS), lisofylline inhibits PA generation with an IC50 of 0.6 µM, whereas pentoxifylline requires a concentration of 500 µM to achieve the same effect [1].

Phosphatidic Acid LPAAT Inhibition Sepsis

Endotoxic Shock Survival Advantage

Lisofylline provides a distinct survival advantage in a preclinical model of endotoxic shock that is not recapitulated by pentoxifylline. When administered 4 hours after a lethal LPS challenge in BALB/c mice, lisofylline confers significant protection from lethality. In contrast, pentoxifylline administered under identical conditions fails to protect the animals [1]. This protective effect is mechanistically independent of either agent's ability to suppress plasma TNF-alpha [1].

Endotoxic Shock Sepsis In Vivo Efficacy

Chiral Specificity: (R)-Enantiomer Activity

The biological activity of lisofylline is stereospecific and resides exclusively in the (R)-enantiomer. The (R)-enantiomer of lisofylline (CAS 100324-81-0) is the active LPAAT inhibitor with an IC50 of 0.6 µM that interrupts IL-12 signaling-mediated STAT4 activation . In contrast, the (S)-enantiomer ((S)-LSF) is an inactive optical antipode [1].

Stereochemistry Enantiomer LPAAT Inhibition

Cytokine Modulation vs. PDE Inhibitors

In human whole blood stimulated with various endotoxins and inflammatory stimuli, lisofylline (CT-1501R) demonstrates a selective inhibition of pro-inflammatory monokines. It inhibits TNF-alpha, IL-1 beta, and IL-6 release in a dose-dependent manner, achieving approximately 50% inhibition at 200 µM and 30% inhibition at 50 µM [1]. Crucially, it does not inhibit the release of the IL-1 receptor antagonist (IL-1ra) or IL-8, indicating a selective rather than broad-spectrum immunosuppressive effect [1]. A separate study comparing lisofylline to the PDE7 inhibitor GRMS-55 found that GRMS-55 was more potent in decreasing TNF-alpha levels in vivo (IC50 1.06 mg/L vs. 5.80 mg/L for lisofylline) [2], highlighting a different pharmacodynamic profile.

Cytokine TNF-alpha IL-1 beta IL-10 Human Whole Blood

Prodrug Interconversion: Inefficient Metabolism

The metabolic interconversion between pentoxifylline and lisofylline is highly stereoselective and inefficient. In human liver cytosol, pentoxifylline is exclusively reduced to the (S)-enantiomer of lisofylline (S M-1), not the active (R)-enantiomer. In microsomes, reduction is 85% stereoselective in favor of the inactive (S)-form [1]. Conversely, lisofylline oxidation in human liver microsomes results in ~40-45% conversion back to pentoxifylline [1].

Pharmacokinetics Prodrug Metabolism Human Liver Microsomes

Oral Bioavailability and Formulation

Native lisofylline suffers from poor oral bioavailability and a short half-life due to rapid metabolism [1]. This represents a critical consideration for in vivo study design. However, a self-assembling micellar formulation of an LSF-linoleic acid prodrug (LSF-LA PLM) dramatically improves oral bioavailability to 74.86%, a 3.3-fold increase over free LSF [1]. This formulation also significantly reduces fasting glucose and increases insulin levels in a streptozotocin-induced type 1 diabetes rat model [1].

Bioavailability Pharmacokinetics Nanoformulation Type 1 Diabetes

Lisofylline: Optimal Research and Industrial Applications


LPAAT/PA Pathway Signaling

Lisofylline is the definitive tool compound for investigating the LPAAT/phosphatidic acid (PA) signaling axis in inflammation. Its >800-fold greater potency over pentoxifylline in inhibiting PA formation and its unique in vivo protective effect in endotoxic shock make it essential for dissecting this pathway's role in sepsis, acute lung injury, and other inflammatory disorders. Using pentoxifylline in these studies would yield false negative results due to insufficient target engagement.

Type 1 Diabetes Research

The (R)-enantiomer of lisofylline is the validated, active form for preclinical type 1 diabetes research. Its ability to inhibit IL-12/STAT4 signaling and protect pancreatic beta-cells from cytokine-mediated dysfunction positions it as a key molecule for studying beta-cell preservation and autoimmune modulation. Investigators should ensure they procure the active (R)-enantiomer (CAS 100324-81-0) to avoid the inactivity associated with the (S)-form [2].

Selective Monokine Inhibition Ex Vivo

For researchers requiring a selective inhibitor of pro-inflammatory monokines (TNF-alpha, IL-1 beta, IL-6) without broad immunosuppression, lisofylline is a superior choice. Its ex vivo profile demonstrates potent inhibition of these key cytokines while sparing IL-1ra and IL-8 , offering a cleaner pharmacological tool than broader-spectrum PDE inhibitors or corticosteroids for studying SIRS and related conditions.

Pharmacokinetic and Formulation Studies

Lisofylline serves as an excellent model compound for developing advanced drug delivery systems aimed at overcoming rapid metabolism and poor oral bioavailability. Its established PK limitations and the demonstrated success of nanoformulations in dramatically improving its oral bioavailability (3.3-fold increase) provide a robust platform for formulation scientists to develop and test novel prodrug, micellar, or nanoparticle technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lisofylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.